(2-Amino-1-methyl-4-phenyl-1H-imidazol-5-yl)methanol
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Overview
Description
(2-Amino-1-methyl-4-phenyl-1H-imidazol-5-yl)methanol is a heterocyclic compound that belongs to the imidazole family Imidazoles are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Amino-1-methyl-4-phenyl-1H-imidazol-5-yl)methanol typically involves the cyclization of amido-nitriles. One common method is the nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups, such as aryl halides and aromatic heterocycles .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions
(2-Amino-1-methyl-4-phenyl-1H-imidazol-5-yl)methanol undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding imidazole N-oxides.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of N-alkylated imidazole derivatives.
Scientific Research Applications
(2-Amino-1-methyl-4-phenyl-1H-imidazol-5-yl)methanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of (2-Amino-1-methyl-4-phenyl-1H-imidazol-5-yl)methanol involves its interaction with specific molecular targets. It can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved often include inhibition of key enzymes in metabolic pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Histidine: An essential amino acid with an imidazole side chain.
Purine: A heterocyclic compound with a fused imidazole ring.
Histamine: A biogenic amine derived from histidine.
Uniqueness
(2-Amino-1-methyl-4-phenyl-1H-imidazol-5-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Unlike histidine and histamine, this compound has a phenyl group and a hydroxymethyl group, which can influence its reactivity and interaction with biological targets .
Properties
Molecular Formula |
C11H13N3O |
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Molecular Weight |
203.24 g/mol |
IUPAC Name |
(2-amino-3-methyl-5-phenylimidazol-4-yl)methanol |
InChI |
InChI=1S/C11H13N3O/c1-14-9(7-15)10(13-11(14)12)8-5-3-2-4-6-8/h2-6,15H,7H2,1H3,(H2,12,13) |
InChI Key |
IELIRXFMBSQAPZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(N=C1N)C2=CC=CC=C2)CO |
Origin of Product |
United States |
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